molecular formula C23H25ClN2O B5120462 2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole

2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole

Cat. No. B5120462
M. Wt: 380.9 g/mol
InChI Key: FTNXZGJCLORRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOP belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of CPOP is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, CPOP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In bacteria and viruses, CPOP has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and DNA replication.
Biochemical and physiological effects
CPOP has been shown to have a range of biochemical and physiological effects, depending on the specific application and concentration used. In cancer cells, CPOP has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. In bacteria and viruses, CPOP has been shown to inhibit cell growth and replication, leading to a decrease in bacterial and viral load. In organic electronics, CPOP has been shown to improve the efficiency and stability of OLEDs and OPVs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPOP in lab experiments is its versatility, as it can be used in a range of applications, from materials science to biomedical research. Additionally, CPOP is relatively easy to synthesize and has a high yield using the method described above. However, one limitation of using CPOP in lab experiments is its relatively low solubility in common solvents, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the research and development of CPOP. In materials science, CPOP can be used as a building block for the synthesis of novel polymers and liquid crystals with improved properties. In organic electronics, CPOP can be further optimized as a hole-transporting material for OLEDs and OPVs, with the goal of improving device efficiency and stability. In biomedical research, CPOP can be further investigated as a potential anticancer agent, as well as its ability to inhibit the growth of bacteria and viruses. Additionally, the synthesis method of CPOP can be further optimized to improve yield and scalability.

Synthesis Methods

The synthesis of CPOP involves the reaction of 2-chlorobenzoic acid with 4-(4-propylcyclohexyl)benzene-1,3-diamine in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with sodium azide and copper(I) iodide to yield the final product. The yield of CPOP using this method is approximately 60%.

Scientific Research Applications

CPOP has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, CPOP has been used as a building block for the synthesis of novel polymers and liquid crystals. In organic electronics, CPOP has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). In biomedical research, CPOP has been investigated for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and viruses.

properties

IUPAC Name

2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O/c1-2-5-16-8-10-17(11-9-16)18-12-14-19(15-13-18)22-25-26-23(27-22)20-6-3-4-7-21(20)24/h3-4,6-7,12-17H,2,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNXZGJCLORRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole

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